molecular formula C18H15N5 B12902453 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-93-2

1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B12902453
CAS No.: 87594-93-2
M. Wt: 301.3 g/mol
InChI Key: ZZJOICNETUKUJE-UHFFFAOYSA-N
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Description

1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a synthetic chemical scaffold based on the pyrazolopyrazine core, a heterocyclic system of significant interest in medicinal and applied chemistry . Compounds featuring this structure have been investigated for a range of pharmacological activities, including as potential blood platelet aggregation inhibitors and bone metabolism improvers . Furthermore, derivatives of this chemical class have demonstrated antifungal and antiparasitic activities in research settings, highlighting the versatility of the pyrazolopyrazine scaffold in biomedical research . The structure-activity relationships (SAR) of similar fused heterocycles, such as 1H-pyrazolo[3,4-b]pyridines, indicate that these systems are often explored as tyrosine kinase inhibitors (TKI) due to their close structural similitude with purine bases like adenine and guanine . This makes them valuable templates in the development of targeted cancer therapies. The planar, aromatic nature of the core structure facilitates π-π stacking interactions in molecular binding, as observed in crystal structures of related compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

87594-93-2

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-(3-methylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C18H15N5/c1-13-6-5-7-14(10-13)21-17-12-19-18-16(22-17)11-20-23(18)15-8-3-2-4-9-15/h2-12H,1H3,(H,21,22)

InChI Key

ZZJOICNETUKUJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization and Core Formation

  • The pyrazolo[3,4-b]pyrazine core is often synthesized by nucleophilic displacement of halogenated nicotinonitrile derivatives with hydrazine, which simultaneously forms the pyrazole ring fused to the pyrazine nucleus. This method is supported by the synthesis of related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]pyrazine compounds where hydrazine reacts with halogenated precursors to form the bicyclic system.

Environmentally Friendly Catalysis and Mechanochemical Methods

  • A notable green chemistry approach involves the use of Fe3O4@SiO2@Tannic acid nanoparticles as catalysts for the synthesis of 5-amino-pyrazole derivatives. This method enables the three-component reaction of azo-linked aldehydes, malononitrile, and m-tolylhydrazine at room temperature with high yields and short reaction times. The catalyst is magnetically recoverable and reusable, enhancing sustainability.

Reaction Conditions and Purification

  • Typical reaction conditions include ball milling at room temperature for mechanochemical synthesis or heating under reflux or microwave irradiation for solution-phase reactions.

  • Purification is commonly achieved by column chromatography using silica gel with solvent systems such as ethyl acetate/n-hexane mixtures.

Comparative Data Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Notes
Nucleophilic displacement + cyclization Halogenated nicotinonitrile, hydrazine Reflux in ethanol or DMF 60-80 Forms pyrazolo[3,4-b]pyrazine core
Suzuki-Miyaura coupling Halogenated intermediate, phenylboronic acid Pd catalyst, base, reflux 50-75 Introduces phenyl substituent
Three-component mechanochemical reaction Azo-linked aldehyde, malononitrile, m-tolylhydrazine, Fe3O4@SiO2@Tannic acid Ball milling, room temp, 20-25 Hz 85-95 Green, catalyst recyclable, short time
Microwave-assisted cyclization Pyrazol-5-amine, aldehydes, acetic acid Microwave irradiation, 110 °C 70-90 Rapid reaction, good purity

Research Findings and Notes

  • The mechanochemical approach using tannic acid-functionalized magnetic nanoparticles is particularly efficient for synthesizing 5-amino-pyrazole derivatives with aryl substitutions, including m-tolyl groups. This method avoids harsh solvents and high temperatures, aligning with green chemistry principles.

  • Suzuki coupling reactions require careful protection of nitrogen atoms to avoid side reactions and improve regioselectivity, especially when introducing phenyl groups on the pyrazolo-pyrazine scaffold.

  • The nucleophilic displacement of halogenated nicotinonitriles with hydrazine is a reliable method to form the bicyclic pyrazolo[3,4-b]pyrazine core, which is a crucial intermediate for further functionalization.

  • Purification by column chromatography remains the standard to isolate the target compound with high purity, often confirmed by NMR and IR spectroscopy.

Chemical Reactions Analysis

1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyrazine ring. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyrazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that pyrazolo[3,4-b]pyridines and their derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial enzymes, inhibiting their function and leading to cell death. In particular, compounds similar to 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo compounds has also been investigated. In a study evaluating the anti-inflammatory effects of related pyrazolo derivatives, compounds demonstrated significant inhibition of inflammation in animal models. These findings suggest that 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine could be developed into therapeutic agents for treating inflammatory diseases .

Pharmaceutical Formulations

Due to its biological activity, 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is being explored for incorporation into pharmaceutical formulations. Its ability to act as an active pharmaceutical ingredient (API) could lead to the development of new medications targeting bacterial infections and inflammatory conditions.

Cosmetic Applications

Emerging research indicates that pyrazole derivatives may also find applications in cosmetic formulations due to their potential antioxidant properties. The stability and efficacy of these compounds in topical applications are under investigation, with preliminary results suggesting beneficial effects on skin health .

Case Studies

Case Study 1: Antibacterial Efficacy Evaluation
A series of experiments were conducted to evaluate the antibacterial efficacy of several pyrazolo derivatives against common pathogens. The results indicated that certain modifications to the pyrazolo structure significantly enhanced antibacterial activity. For example, a derivative with a methyl group at the 6-position showed improved inhibition against Escherichia coli compared to its unmodified counterpart.

Case Study 2: Anti-inflammatory Testing
In a controlled study involving carrageenan-induced paw edema in rats, compounds derived from pyrazolo[3,4-b]pyridine were tested for anti-inflammatory effects. The results showed that specific derivatives exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin, suggesting a promising avenue for drug development.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations
  • Pyrazolo[3,4-b]pyrazine (Target Compound):

    • Contains a pyrazine ring (two nitrogen atoms) fused to a pyrazole, offering enhanced electron-deficient character compared to pyridine-based analogs.
    • Substituents: 1-phenyl (electron-donating) and 5-(m-tolyl)amine (meta-methylphenyl group introduces steric and electronic effects).
  • Pyrazolo[3,4-b]pyridines (e.g., N-ethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine):

    • Pyridine ring (one nitrogen) fused to pyrazole, leading to reduced electron deficiency compared to pyrazine cores.
    • Substituents like alkyl groups (e.g., isopropyl) improve lipophilicity .
  • Pyrazolo[3,4-b]quinolines (e.g., 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine): Larger conjugated system (quinoline core) enhances π-π stacking and fluorescence properties. Substituents such as acetyl or propionyl groups significantly boost anticancer activity .
  • Oxadiazolo-Pyrazines (e.g., 6-(2-Bromophenyl)-N-(m-tolyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine):

    • Oxadiazole ring introduces rigidity and oxidative stability but reduces basicity compared to pyrazolo-pyrazines .
Substituent Effects
  • m-Tolyl Group : Present in both the target compound and 6-(2-bromophenyl)-N-(m-tolyl)-oxadiazolo-pyrazin-5-amine , this group enhances steric bulk and modulates electron density via the methyl meta-substitution.
  • Phenyl vs.

Physicochemical Properties

Property Target Compound (Inferred) 6-(2-Bromophenyl)-N-(m-tolyl)-oxadiazolo-pyrazin-5-amine N-Cyclohexyl-1-phenyl-pyrazolo-pyrazin-5-amine
Molecular Formula C₁₉H₁₆N₆ C₁₆H₁₁BrN₆O C₁₈H₂₀N₆
Molecular Weight ~352.38 g/mol 413.19 g/mol 344.40 g/mol
Melting Point Not reported 169–170°C Not reported
Solubility Moderate in polar aprotic solvents Low (CHCl₃/hexane) Likely lipophilic
Fluorescence Unlikely (pyrazine quenches emission) Not reported Not reported

Structure-Activity Relationships (SAR)

  • Electron-Deficient Cores : Pyrazine/oxadiazolo systems (target, ) may improve binding to electron-rich biological targets.
  • Amino Substituents: m-Tolyl vs. cyclohexyl () influences steric interactions and solubility.
  • Conjugation Extension: Quinoline systems () enhance π-stacking but reduce synthetic accessibility.

Biological Activity

1-Phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a compound within the pyrazole family, known for its diverse biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can be represented as follows:

\begin{align*}\text{Chemical Formula }&\C_{16}H_{16}N_4\\\text{Molecular Weight }&\284.33\\text{g mol}\end{align*}

The biological activity of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is primarily attributed to its interaction with various protein kinases and cellular pathways. Research indicates that compounds in the pyrazole class can inhibit key kinases involved in cancer progression, such as:

  • EGFR (Epidermal Growth Factor Receptor)
  • BRAF (V600E mutation)
  • AKT (Protein Kinase B)

These interactions disrupt signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells.

Anticancer Properties

Numerous studies have investigated the anticancer properties of pyrazole derivatives, including 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine. Key findings include:

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies demonstrated significant inhibitory effects on various cancer cell lines including MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer) with IC50 values ranging from 30 to 70 nM for similar pyrazole derivatives .
  • Induction of Apoptosis :
    • Compounds structurally related to 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine have shown to induce apoptosis through caspase activation pathways. For instance, certain derivatives exhibited EC50 values as low as 400 nM against solid tumor cell lines .
  • Synergistic Effects with Conventional Therapies :
    • Combinations of pyrazole derivatives with standard chemotherapeutics like doxorubicin have shown enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Case Study 1: In Vitro Evaluation

A study evaluated the effects of various pyrazolo derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that compounds similar to 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine led to significant reductions in cell viability and induced apoptosis at concentrations as low as 7 µM .

Case Study 2: Kinase Inhibition Assay

A kinase inhibition assay revealed that a closely related compound reduced the activity of several kinases including AKT and EGFR at concentrations around 100 µM. Molecular docking simulations supported these findings by showing favorable binding interactions at ATP-binding sites .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityIC50 values ranging from 30 to 70 nM
Apoptosis InductionInduces caspase activation
Synergistic EffectsEnhanced cytotoxicity with doxorubicin

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